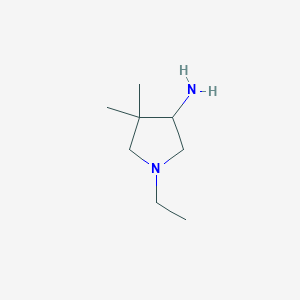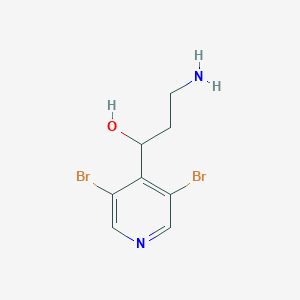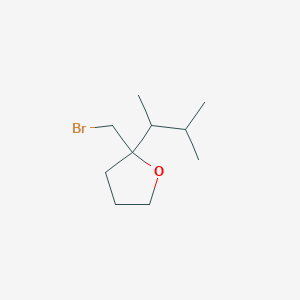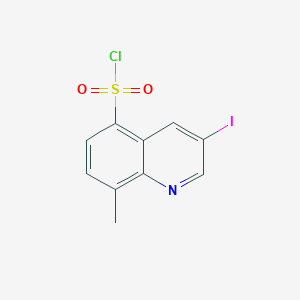
3-Iodo-8-methylquinoline-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-8-methylquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H7ClINO2S and a molecular weight of 367.59 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
The preparation of 3-Iodo-8-methylquinoline-5-sulfonyl chloride typically involves a multi-step synthetic route. One common method starts with 2-aminobenzenesulfonic acid as the starting material. This compound undergoes catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent to form 3-methylquinoline-8-sulfonic acid . The resulting product is then subjected to acyl chlorination using bis(trichloromethyl) carbonate as the chlorinating agent under the action of an organic base to yield this compound .
Analyse Des Réactions Chimiques
3-Iodo-8-methylquinoline-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Applications De Recherche Scientifique
3-Iodo-8-methylquinoline-5-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to form complex structures.
Organic Synthesis: The compound is employed in the synthesis of heterocyclic compounds, which are important in the development of new materials and drugs.
Material Science: It is used in the preparation of advanced materials with specific properties, such as conductivity and fluorescence.
Mécanisme D'action
The mechanism of action of 3-Iodo-8-methylquinoline-5-sulfonyl chloride is primarily based on its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various synthetic applications, including the formation of carbon-carbon and carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
3-Iodo-8-methylquinoline-5-sulfonyl chloride can be compared with other similar compounds such as:
3-Methylquinoline-8-sulfonyl chloride: This compound lacks the iodine substituent, which can affect its reactivity and applications.
5-Chloroquinoline-8-sulfonyl chloride: This compound has a chlorine substituent instead of iodine, which can lead to different chemical properties and reactivity.
The presence of the iodine atom in this compound makes it unique and can influence its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C10H7ClINO2S |
|---|---|
Poids moléculaire |
367.59 g/mol |
Nom IUPAC |
3-iodo-8-methylquinoline-5-sulfonyl chloride |
InChI |
InChI=1S/C10H7ClINO2S/c1-6-2-3-9(16(11,14)15)8-4-7(12)5-13-10(6)8/h2-5H,1H3 |
Clé InChI |
YCFJFBUKLWNPAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)S(=O)(=O)Cl)C=C(C=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13173693.png)

![1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone](/img/structure/B13173699.png)
![1-[(3R)-3-Aminopiperidin-1-yl]butan-1-one](/img/structure/B13173700.png)
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-ol](/img/structure/B13173707.png)
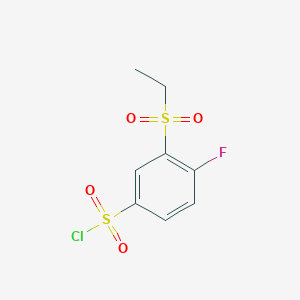
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13173719.png)
![1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one](/img/structure/B13173723.png)

![(2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine](/img/structure/B13173738.png)
